Desacetyl Rifaximin-d6
Description
Significance of Stable Isotope Labeling in Modern Chemical and Biological Sciences
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has revolutionized our ability to study dynamic systems. symeres.com These labeled compounds act as tracers, allowing scientists to follow the metabolic fate of molecules within a living organism or to elucidate the intricate steps of a chemical reaction. wikipedia.orgnih.gov
Stable isotope tracers provide a powerful means to quantitatively assess the in-vivo kinetics of metabolism. nih.govresearchgate.net Unlike traditional methods that only measure metabolite concentrations, stable isotope labeling allows for the determination of production, appearance, and disappearance rates of specific molecules. nih.gov This dynamic assessment is crucial for understanding metabolic changes in various physiological and pathophysiological states. researchgate.net The non-radioactive nature of these tracers makes them safe for use in human metabolic research, offering a significant advantage over their radioactive counterparts. silantes.comnih.gov Researchers have utilized non-radioactive tracers in diverse fields, from studying groundwater flow to understanding the intricate metabolic networks in cancer cells. acs.orgiaea.orgresearchgate.net
In quantitative analytical chemistry, stable isotope-labeled compounds serve as ideal internal standards. musechem.commusechem.com By adding a known amount of a labeled compound to a sample, analysts can accurately quantify the concentration of the unlabeled analyte, compensating for variations during sample preparation and analysis. musechem.com This technique significantly enhances the precision, accuracy, and reliability of analytical measurements. musechem.com The unique mass signature of isotope-labeled standards allows for their clear distinction from the analyte of interest in mass spectrometry, a widely used analytical technique. musechem.com This approach is critical in various applications, including pharmaceutical research, environmental analysis, and metabolomics. symeres.commusechem.com
Deuterium Labeling as a Core Strategy in Pharmaceutical Research
Deuterium, a stable isotope of hydrogen, plays a particularly important role in pharmaceutical research. clearsynth.comclearsynth.com Its substitution for hydrogen in a drug molecule can lead to significant changes in the compound's metabolic profile. informaticsjournals.co.in
The replacement of a hydrogen atom with a deuterium atom creates a stronger chemical bond. This is because the greater mass of deuterium leads to a lower vibrational frequency and a lower zero-point energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. ontosight.ailibretexts.org Consequently, more energy is required to break a C-D bond, which can slow down chemical reactions where this bond cleavage is the rate-determining step. ontosight.aiwikipedia.org This phenomenon is known as the kinetic isotope effect (KIE). ontosight.aiwikipedia.org The magnitude of the KIE is greatest when the relative mass change is largest, which is why deuterium substitution has a more pronounced effect than the substitution of heavier atoms like carbon-13. wikipedia.org
In the context of drug development, the kinetic isotope effect can be strategically utilized to improve a drug's pharmacokinetic properties. clearsynth.comresearchgate.net By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, it is possible to slow down the rate of drug metabolism. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. researchgate.netnih.gov This "deuterium switch" approach has gained significant attention in the pharmaceutical industry as a means to enhance the therapeutic profile of new and existing drugs. nih.gov Deuterated compounds are also invaluable tools in drug metabolism and pharmacokinetics (DMPK) studies, where they are used as tracers to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comhwb.gov.in
Overview of Rifaximin (B1679331) and its Metabolic Landscape
Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin (B1679328) SV. tga.gov.au It exhibits a broad spectrum of antibacterial activity and is primarily used to treat gastrointestinal conditions. nih.gov A key characteristic of Rifaximin is its very low absorption from the gastrointestinal tract, meaning it acts locally in the gut. tga.gov.au
Chemical Classification and Structural Characteristics of Rifaximin
Rifaximin is a semi-synthetic antibiotic derived from rifamycin. unesp.br It is classified within the ansamycin (B12435341) family of antibiotics, which are characterized by an aromatic moiety, in this case, a naphthalenic chromophore, bridged by a long aliphatic chain. Structurally, Rifaximin is a complex macrocycle and a structural analog of rifampin. nih.govpharmacompass.com
A key structural feature that distinguishes Rifaximin is the addition of a pyridoimidazole ring to the rifamycin backbone. nih.govpharmacompass.com This modification is largely responsible for its minimal systemic absorption from the gastrointestinal tract, allowing it to act locally within the gut. nih.gov The molecule possesses a complex stereochemistry with numerous chiral centers.
| Property | Description |
| Chemical Class | Ansamycin antibiotic, Rifamycin derivative |
| Core Structure | Benzofuran-pyrido-benzimidazole tricyclic core with an extended polyketide-derived side chain. |
| Key Functional Groups | It is an acetate (B1210297) ester, a lactam, and a cyclic ketal. nih.gov |
| Molecular Formula | C₄₃H₅₁N₃O₁₁ nih.gov |
| Molecular Weight | 785.88 g/mol nih.govsimsonpharma.com |
This table provides a summary of the key chemical and structural features of Rifaximin.
Its mechanism of action involves the inhibition of bacterial RNA synthesis by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase, which prevents the translocation step in transcription. researchgate.netresearchgate.net
Primary Biotransformation Pathways of Rifaximin, highlighting Deacetylation
Although Rifaximin has very low systemic absorption, the small fraction that is absorbed undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. hres.cahpfb-dgpsa.canih.gov In vitro studies have identified several metabolic pathways for Rifaximin. hres.cahpfb-dgpsa.ca
These biotransformation pathways include:
Deacetylation
Demethylation
Mono-oxidation
Desaturation
Of these pathways, deacetylation is the most significant. The primary and major metabolite observed in metabolic studies is 25-desacetyl rifaximin. hres.cahpfb-dgpsa.ca This metabolite is formed through the enzymatic removal of the acetyl group from the C-25 position of the Rifaximin molecule. This process is typically mediated by esterase enzymes. The resulting compound, Desacetyl Rifaximin, is a key marker for understanding the metabolic fate of Rifaximin.
The deuterated version of this major metabolite, Desacetyl Rifaximin-d6 , serves as an essential analytical tool. cymitquimica.com By incorporating six deuterium atoms, it can be used as a stable isotope-labeled internal standard in pharmacokinetic research to precisely quantify the formation of the Desacetyl Rifaximin metabolite following the administration of Rifaximin.
| Rifaximin Metabolic Pathways | |
| Primary Enzyme | CYP3A4 hres.canih.gov |
| Major Pathway | Deacetylation hres.cahpfb-dgpsa.ca |
| Major Metabolite | 25-desacetyl rifaximin hres.cahpfb-dgpsa.ca |
| Other Pathways | Demethylation, Mono-oxidation, Desaturation hres.cahpfb-dgpsa.ca |
This table outlines the primary metabolic transformations of Rifaximin.
Table of Mentioned Compounds
Properties
Molecular Formula |
C₄₁H₄₃D₆N₃O₁₀ |
|---|---|
Molecular Weight |
749.88 |
Synonyms |
[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione-d6 |
Origin of Product |
United States |
Desacetyl Rifaximin D6: Identity, Origin, and Fundamental Research Context
Structural Definition as a Deuterated Analog of Desacetyl Rifaximin (B1679331)
Desacetyl Rifaximin-d6 is structurally a deuterated form of Desacetyl Rifaximin. This means that six hydrogen atoms in the Desacetyl Rifaximin molecule have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution is a subtle but significant modification that does not alter the compound's chemical properties but increases its molecular weight. This key difference allows it to be distinguished from the non-deuterated form in mass spectrometry analysis.
The parent compound, Desacetyl Rifaximin, is a known impurity and the primary metabolite of Rifaximin. amazonaws.comveeprho.com The chemical structures of these compounds are complex, belonging to the rifamycin (B1679328) class of antibiotics. The key distinction between Rifaximin and Desacetyl Rifaximin is the absence of an acetyl group at the 25-position in the latter.
Here is a comparative table of the molecular properties of these compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Rifaximin | C43H51N3O11 | 785.88 |
| Desacetyl Rifaximin | C41H49N3O10 | 743.84 |
| This compound | C41H43D6N3O10 | 749.88 |
Note: The molecular weights may vary slightly depending on the source.
Role as a Stable-Isotope Labeled Metabolite of Rifaximin
In the field of drug metabolism and pharmacokinetics (DMPK), stable-isotope labeled compounds are invaluable tools for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. researchgate.netalfa-chemistry.com this compound serves as a stable-isotope labeled version of the primary human metabolite of Rifaximin, 25-desacetyl-rifaximin. amazonaws.com
The use of deuterated compounds like this compound offers several advantages in research:
Tracer Studies: It can be used as a tracer in in-vitro and in-vivo studies to investigate the metabolic pathways of Rifaximin. researchgate.net By tracking the isotopically labeled metabolite, researchers can gain a clearer understanding of how and where Rifaximin is converted to Desacetyl Rifaximin.
Quantitative Analysis: In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS), this compound is an ideal internal standard. musechem.comacanthusresearch.com When added to a biological sample (like blood or urine) in a known quantity, it helps to accurately quantify the amount of the unlabeled Desacetyl Rifaximin metabolite present. musechem.com This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, but are easily distinguishable by the mass spectrometer due to their mass difference. acanthusresearch.comwaters.com
Improved Accuracy: The use of a stable-isotope labeled internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise measurements of the metabolite's concentration. crimsonpublishers.com
Characterization as a Labeled Impurity Reference Standard for Rifaximin
In pharmaceutical manufacturing and quality control, it is crucial to monitor and control the levels of impurities in the final drug product. Desacetyl Rifaximin is considered an impurity of Rifaximin. Therefore, this compound is utilized as a labeled impurity reference standard.
Its role as a reference standard is critical for:
Analytical Method Development: It is used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC) and LC-MS, for the detection and quantification of the Desacetyl Rifaximin impurity in the Rifaximin active pharmaceutical ingredient (API) and finished drug products.
Quality Control: During routine quality control testing, this compound is used as an internal standard to ensure the accuracy and reliability of the impurity analysis. This helps to guarantee that the amount of Desacetyl Rifaximin in each batch of Rifaximin is within the acceptable limits set by regulatory authorities.
Purity Assessment: By providing a precise point of reference, it allows for the accurate assessment of the purity of Rifaximin.
The table below summarizes the key applications of this compound:
| Application Area | Specific Use |
| Drug Metabolism Studies | Tracer for metabolic pathway elucidation, Internal standard for metabolite quantification. |
| Pharmacokinetic Analysis | Internal standard for accurate measurement of metabolite levels in biological fluids. |
| Pharmaceutical Quality Control | Labeled internal standard for the quantification of Desacetyl Rifaximin impurity. |
| Analytical Method Validation | Reference material for establishing the accuracy and precision of impurity testing methods. |
Synthetic Strategies for Desacetyl Rifaximin D6
General Principles of Stable Isotope Synthesis for Complex Molecules
The synthesis of stable isotope-labeled complex molecules is broadly accomplished through two main strategies: the incorporation of pre-labeled building blocks (isotope-enriched precursors) or the direct exchange of atoms on the final molecule or a late-stage intermediate. chemicalsknowledgehub.com The choice of strategy depends on factors such as the complexity of the target molecule, the desired position of the labels, the stability of the compound to exchange conditions, and the availability of labeled starting materials. chemicalsknowledgehub.commusechem.com
The use of isotope-enriched precursors is a powerful and widely employed strategy for the synthesis of complex labeled molecules. wikipedia.org This "bottom-up" approach involves introducing the isotopic label at an early stage of the synthesis by using a starting material or key intermediate that already contains the desired stable isotope(s). This precursor is then carried through the synthetic route to yield the final labeled product.
This method offers the significant advantage of placing isotopes at specific, predetermined locations within the target molecule, which is crucial for mechanistic studies and for ensuring the label is not lost through metabolic processes. chemicalsknowledgehub.com For instance, in the context of Desacetyl Rifaximin-d6, a plausible strategy would involve the synthesis of a deuterated version of a key building block, such as 2-amino-4-methylpyridine, which is condensed with the rifamycin (B1679328) core structure in the final steps of the synthesis. musechem.comwustl.edu This ensures that the deuterium (B1214612) labels are precisely located on the pyridyl moiety and are not scrambled across the macrocyclic structure. Biosynthetic approaches also utilize this principle, where microorganisms are grown in media enriched with labeled nutrients (e.g., ¹³C-glucose or ¹⁵N-ammonium salts) to produce complex, isotopically enriched natural products. eurisotop.com
Deuterium exchange, also known as H–D exchange, is a "top-down" method where hydrogen atoms on a substrate are directly replaced with deuterium atoms from a deuterium source. wikipedia.org This technique is most effective for hydrogens that are acidic or "activated" and can be readily exchanged. The most common deuterium source is deuterium oxide (D₂O), often used in conjunction with acid or base catalysts to facilitate the exchange reaction. rsc.org
Hydrogen-deuterium exchange is particularly effective for protons on heteroatoms (e.g., -OH, -NH₂, -COOH) and for alpha-protons adjacent to carbonyl groups, which can be exchanged via enol or enolate intermediates. chemrxiv.org However, applying this method to complex molecules can be challenging due to a lack of selectivity, potentially leading to deuterium incorporation at multiple sites. Furthermore, the conditions required for exchange (e.g., strong acid/base, high temperatures) can be too harsh for sensitive or complex molecules, leading to degradation or side reactions. chemrxiv.org For these reasons, direct H-D exchange on a complex macrocycle like a rifamycin derivative is often not a viable strategy for achieving specific, high-enrichment labeling.
Regioselective Deuteration Challenges and Solutions for Macrocyclic Compounds
Macrocyclic compounds like Rifaximin (B1679331) and its desacetyl metabolite present significant challenges for regioselective deuteration due to their large, conformationally complex, and sterically hindered structures. nih.gov Direct deuteration methods often fail to provide the required level of specificity for such molecules.
The primary challenge lies in the multitude of C-H bonds present in the rifamycin macrocycle. Many of these positions are chemically similar, making it difficult for a reagent to differentiate and selectively deuterate a specific site. Attempting a direct H-D exchange would likely result in a mixture of isotopologues with low and unpredictable levels of deuterium incorporation at various positions. Furthermore, the ansamycin (B12435341) backbone of rifamycin contains multiple functional groups, including hydroxyls, an amide, and a ketone, which can be sensitive to the strong acidic or basic conditions often required to activate C-H bonds for exchange. nih.gov Such conditions could lead to undesired side reactions or complete degradation of the macrocycle.
The most effective solution to these challenges is to circumvent the direct deuteration of the macrocycle altogether. By employing the precursor-based approach described in section 3.1.1, regioselectivity is controlled from the outset. For the synthesis of this compound, the logical precursor to label is 2-amino-4-methylpyridine. Synthesizing a deuterated version of this smaller, simpler molecule is far more manageable. This pre-labeled building block can then be condensed with the unlabeled Rifamycin O core. This strategy ensures that the six deuterium atoms are installed exclusively on the pyridyl-imidazo moiety, providing a single, well-defined isotopologue with high isotopic purity.
| Challenge | Description | Solution | Rationale |
|---|---|---|---|
| Lack of Selectivity | The macrocycle possesses numerous C-H bonds in chemically similar environments, making site-specific deuteration by direct exchange nearly impossible. | Precursor-Based Synthesis | Labeling a smaller, simpler precursor (e.g., 2-amino-4-methylpyridine) before its incorporation allows for precise, pre-determined placement of deuterium atoms. |
| Steric Hindrance | The concave shape and crowded nature of the macrocyclic core can prevent reagents from accessing specific C-H bonds for deuteration. | Precursor-Based Synthesis | This approach bypasses the need for reagents to interact with the sterically hindered macrocycle core for the labeling step. |
| Harsh Reaction Conditions | Conditions required for direct C-H activation and deuteration (e.g., high heat, strong acid/base) can cause degradation of the sensitive macrocyclic structure. | Precursor-Based Synthesis | The labeling is performed on a robust precursor, while the final condensation step to form the macrocycle can proceed under milder, well-established conditions. |
| Potential for Isotopic Scrambling | Even if exchange were possible, migration of deuterium atoms to unintended positions ("scrambling") could occur under exchange conditions. | Precursor-Based Synthesis | The C-D bonds are formed on the precursor under controlled conditions and are stable, preventing any scrambling during the final coupling reaction. |
Purification and Isolation of Labeled Impurities and Metabolites
The purification and isolation of the target labeled compound is a final, critical step in the synthesis. The crude reaction mixture will inevitably contain the desired labeled product alongside a variety of impurities. These can include unreacted starting materials, non-labeled or partially labeled versions of the target molecule, and other side-products generated during the synthesis. For this compound, which is itself a metabolite and potential impurity of Rifaximin, the purification process must be highly efficient to isolate it from structurally similar compounds. nih.gov
Ensuring the chemical and isotopic purity of the final product is paramount for its use as an analytical standard. wustl.edu The presence of unlabeled material would interfere with its function as an internal standard in mass spectrometry-based quantification, leading to inaccurate results. Likewise, other chemical impurities could compromise its use in biological assays.
The primary technique for the purification of complex labeled molecules like this compound is preparative high-performance liquid chromatography (prep-HPLC). This method offers high resolving power, allowing for the separation of the target compound from closely related impurities based on differences in polarity. Other chromatographic techniques, such as flash chromatography, may be used for initial, coarser purification, but prep-HPLC is typically required for achieving the high purity levels (>98%) necessary for analytical standards. Following isolation, the purity and identity of the compound are confirmed using a suite of analytical techniques, including analytical HPLC, high-resolution mass spectrometry (HRMS) to confirm the mass and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and location of the deuterium labels.
| Technique | Purpose | Key Information Provided |
|---|---|---|
| Preparative HPLC | Isolation and Purification | Provides a highly pure sample of the target compound by separating it from synthetic impurities and unlabeled analogues. |
| Analytical HPLC | Purity Assessment | Quantifies the chemical purity of the isolated compound, typically expressed as a percentage (e.g., >98%). |
| High-Resolution Mass Spectrometry (HRMS) | Identity and Isotopic Enrichment | Confirms the exact molecular weight, elemental formula, and the level of deuterium incorporation (isotopic purity). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Verifies the overall chemical structure and confirms the specific location of the deuterium labels by the absence of proton signals at the labeled sites. |
Advanced Analytical Methodologies Utilizing Desacetyl Rifaximin D6
Application as an Internal Standard in Quantitative Mass Spectrometryaxios-research.com
Desacetyl Rifaximin-d6 serves as an invaluable tool in quantitative mass spectrometry, primarily functioning as an internal standard. axios-research.com Its utility stems from its structural similarity to the analyte of interest, Desacetyl Rifaximin (B1679331), with the key difference being the presence of six deuterium (B1214612) atoms. This isotopic labeling allows for its differentiation from the unlabeled analyte by mass spectrometry, while ensuring nearly identical chemical and physical behavior during sample preparation and analysis.
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest. iaea.orgresearchgate.netyoutube.com This mixture is then homogenized to ensure isotopic equilibrium. osti.gov
The key to IDMS is the measurement of the altered isotope ratio of the analyte after the addition of the "spike". iaea.orgosti.gov Because the amount of the isotopic standard added is known, the initial concentration of the native analyte in the sample can be calculated with high precision. A significant advantage of this method is that it is not dependent on the quantitative recovery of the analyte from the sample matrix, as the ratio of the native analyte to the isotopic standard remains constant throughout the extraction and analysis process. researchgate.netepa.gov This makes IDMS a definitive method in analytical chemistry, known for its high accuracy and reliability. youtube.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantificationresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of compounds in complex matrices. When coupled with the use of a stable isotope-labeled internal standard like this compound, it provides a robust platform for bioanalytical and pharmaceutical analysis. researchgate.net
The development of a robust LC-MS/MS method involves the careful optimization of several parameters to achieve the desired sensitivity, selectivity, and speed of analysis. For the quantification of Rifaximin and its related compounds using a deuterated internal standard, the following aspects are typically optimized:
Chromatographic Separation: A suitable C18 column is often chosen to achieve efficient separation of the analyte from other matrix components. researchgate.netiosrjournals.org The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer such as ammonium (B1175870) formate, is optimized to ensure good peak shape and resolution. researchgate.netiosrjournals.org Gradient or isocratic elution may be employed depending on the complexity of the sample. mdpi.com
Mass Spectrometric Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. iosrjournals.org This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.netiosrjournals.org For Rifaximin, the transition of m/z 786.4 → 754.3 is commonly used, while for Rifaximin-d6 (a close analog to this compound), the transition is m/z 792.5 → 760.4. iosrjournals.orgresearchgate.net Optimization of parameters such as ion spray voltage, source temperature, and collision energy is crucial for maximizing the signal intensity. iosrjournals.org
The performance of an LC-MS/MS method is rigorously evaluated through a process of validation, which assesses several key parameters as outlined by regulatory guidelines. researchgate.net
Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Rifaximin analysis using a deuterated internal standard, LLOQs in the range of picograms per milliliter (pg/mL) have been achieved. iosrjournals.org
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels, including the LLOQ, low, medium, and high quality control (QC) samples. Intra-day and inter-day precision and accuracy are evaluated to ensure the method's reproducibility over time. researchgate.netijpsonline.com
Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. The relationship between the analyte concentration and the response (peak area ratio of analyte to internal standard) is evaluated using a linear regression model. A high correlation coefficient (r²) is indicative of a strong linear relationship. iosrjournals.orgijpsonline.com
Below is an interactive data table summarizing typical performance metrics for an LC-MS/MS method for Rifaximin quantification using a deuterated internal standard.
| Performance Metric | Typical Value/Range | Reference |
| Linearity Range | 10 - 5000 pg/mL | iosrjournals.org |
| Correlation Coefficient (r²) | > 0.999 | iosrjournals.org |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | iosrjournals.org |
| Intra-day Precision (%RSD) | < 15% | researchgate.netijpsonline.com |
| Inter-day Precision (%RSD) | < 15% | researchgate.netijpsonline.com |
| Accuracy (% Recovery) | 85 - 115% | researchgate.netijpsonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsnih.gov
While LC-MS/MS is more commonly employed for the analysis of non-volatile compounds like Rifaximin and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. The use of a deuterated internal standard, such as this compound, would be applicable in GC-MS if the analyte could be made volatile through derivatization. nih.gov
In GC-MS, the internal standard should ideally have a similar retention time and peak shape to the analyte to ensure it behaves similarly during the analysis. youtube.com Deuterated compounds are often used as internal standards in GC-MS because they have structures that are very similar to the analytes. youtube.com The principle remains the same: a known amount of the deuterated standard is added to the sample, and the ratio of the peak areas of the analyte to the internal standard is used for quantification, compensating for variations in injection volume and instrument response. youtube.com
Role in Analytical Method Validation (AMV) and Quality Control (QC)axios-research.comunesp.br
This compound plays a crucial role in Analytical Method Validation (AMV) and Quality Control (QC) by serving as a reliable reference standard. axios-research.comunesp.br During AMV, it is used to establish the performance characteristics of the analytical method, including accuracy, precision, linearity, and sensitivity. unesp.br By adding a known amount of this compound to blank matrix samples spiked with known concentrations of the analyte, the accuracy and precision of the method can be rigorously assessed. osti.gov
In a QC setting, this compound is used to prepare QC samples at different concentration levels. These QC samples are analyzed alongside the unknown samples in each analytical run to monitor the performance of the method and ensure the validity of the results. axios-research.com The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in instrument performance, thereby ensuring the reliability and consistency of the analytical data. osti.gov
Ensuring Robustness and Reproducibility in Bioanalytical Assays
The robustness of a bioanalytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to yield consistent results across different laboratories or on different occasions. tandfonline.com The incorporation of a stable isotope-labeled internal standard like this compound is a key strategy for enhancing both of these critical assay characteristics. tandfonline.comtandfonline.com
Deuterated internal standards, such as Rifaximin-d6, are considered the gold standard in quantitative LC-MS/MS assays. scispace.com This is because their physicochemical properties are nearly identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. nih.govsemanticscholar.org This close similarity allows the internal standard to effectively compensate for variability that can be introduced during sample preparation, such as extraction inconsistencies, and for fluctuations in the analytical instrument's performance, like ion suppression or enhancement. nih.gov
The use of a deuterated internal standard like Rifaximin-d6 in an LC-MS/MS method for the determination of Rifaximin in human plasma has been shown to result in high precision and accuracy. scispace.com In one such validated method, the intra- and inter-day precision was found to be within 2.6% and 5.6%, respectively, with accuracy ranging from 95.7% to 105.0%. scispace.com These figures underscore the robustness and reproducibility conferred by the use of a deuterated internal standard.
To illustrate the performance of a bioanalytical assay utilizing a deuterated internal standard, the following table presents validation data from a study on Rifaximin, which would be analogous to an assay using this compound for the analysis of desacetyl rifaximin.
| Analyte Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 60 | 2.6 | 5.6 | 105.0 |
| 8000 | 1.5 | 3.4 | 95.8 |
| 16000 | 0.6 | 2.2 | 95.7 |
This table is representative of the performance of an LC-MS/MS assay for Rifaximin using Rifaximin-d6 as an internal standard, demonstrating the high precision and accuracy achievable. Data adapted from Challa et al., 2010. scispace.com
High-Resolution Spectroscopic Characterization (beyond basic identification)
Beyond its application in bioanalytical assays, the structural integrity and isotopic purity of this compound must be rigorously confirmed. High-resolution spectroscopic methods are essential for this characterization, providing detailed information about the molecule's structure and the specific location of the deuterium labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. researchgate.netresearchgate.net For isotopically labeled compounds like this compound, NMR is indispensable for confirming the precise location of the deuterium atoms. This is achieved by comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analogue. google.comnih.gov
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. google.com This provides direct evidence of the positions of deuteration. Furthermore, specialized techniques such as ²H (deuterium) NMR can be employed to directly observe the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment within the molecule. nih.govyoutube.comwiley.com
The chemical shifts in NMR are highly sensitive to the local electronic environment of a nucleus. The following table provides hypothetical ¹H NMR chemical shift data for key protons in Desacetyl Rifaximin and illustrates how the spectrum of this compound would differ, thereby confirming the positions of the deuterium labels.
| Proton Position | Desacetyl Rifaximin ¹H Chemical Shift (ppm) | This compound ¹H Chemical Shift (ppm) | Confirmation of Deuteration |
| C-16-H | 2.35 (s) | 2.35 (s) | Signal present, not deuterated |
| C-17-H | 1.85 (d) | 1.85 (d) | Signal present, not deuterated |
| C-30-CH₃ | 2.10 (s) | 2.10 (s) | Signal present, not deuterated |
| Labeled Position 1 | X.XX | Signal absent | Deuterium confirmed |
| Labeled Position 2 | Y.YY | Signal absent | Deuterium confirmed |
| Labeled Position 3 | Z.ZZ | Signal absent | Deuterium confirmed |
| Labeled Position 4 | A.AA | Signal absent | Deuterium confirmed |
| Labeled Position 5 | B.BB | Signal absent | Deuterium confirmed |
| Labeled Position 6 | C.CC | Signal absent | Deuterium confirmed |
This table is a representation of how ¹H NMR data would be used to confirm the positions of deuterium in this compound. The absence of signals at specific chemical shifts (X.XX, Y.YY, etc.) in the d6-analogue compared to the unlabeled compound confirms the successful and specific isotopic labeling.
By employing such advanced analytical and spectroscopic methodologies, the precise nature and utility of this compound as a critical tool in pharmaceutical analysis are firmly established.
Applications in Non Clinical and in Vitro Research Paradigms
Mechanistic Investigations of Rifaximin (B1679331) Biotransformation
Understanding the metabolic pathways of Rifaximin is fundamental to characterizing its disposition and potential for drug-drug interactions. Desacetyl Rifaximin-d6 plays a key role in these mechanistic investigations.
In Vitro Enzymatic Studies of Deacetylation Pathways
The biotransformation of Rifaximin to its primary active metabolite, 25-Desacetyl Rifaximin, is a crucial step in its metabolism. In vitro studies utilizing human liver microsomes have been instrumental in identifying the enzymatic pathways responsible for this deacetylation process. These studies have pinpointed the Cytochrome P450 3A4 (CYP3A4) isoenzyme as the principal catalyst in the deacetylation of Rifaximin. nih.govresearchgate.net The use of this compound as a reference standard in such assays allows for precise quantification of the metabolite formed, enabling detailed kinetic analysis of the enzymatic reaction.
In these experimental setups, human liver microsomes are incubated with Rifaximin, and the formation of 25-Desacetyl Rifaximin is monitored over time. By comparing the chromatographic retention time and mass spectral data of the metabolite formed with that of the stable isotope-labeled standard, this compound, researchers can confirm the identity and accurately measure the concentration of the metabolite.
Identification of Additional Metabolic Products in Pre-clinical Models
While 25-Desacetyl Rifaximin is the predominant metabolite, in vitro studies with hepatocytes from rats, rabbits, dogs, and humans have indicated the potential for other metabolic products. nih.gov These studies have shown high interspecies variability, with up to 24 other minor components being detected. nih.gov In preclinical animal models, the use of radiolabeled Rifaximin, in conjunction with this compound as a reference for the major metabolic pathway, aids in the detection and tentative identification of these additional, often low-abundance, metabolites. Mass balance studies in animals have shown that the vast majority of Rifaximin is excreted unchanged in the feces, with a very small fraction undergoing metabolism. nih.gov
Non-Clinical Pharmacokinetic and Disposition Studies
This compound is an indispensable tool in non-clinical pharmacokinetic studies, allowing for the precise tracking of Rifaximin and its primary metabolite in various biological systems.
Tracing Rifaximin and its Metabolites in Animal Models
The use of stable isotope-labeled internal standards is a gold standard in pharmacokinetic analysis. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify Rifaximin and Desacetyl Rifaximin in plasma, urine, and feces from animal models. This allows for the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
A human mass balance study using radiolabeled [14C]-Rifaximin provides a model for similar preclinical investigations. In this study, after oral administration, approximately 97% of the radioactivity was recovered in the feces, almost entirely as unchanged Rifaximin, while only 0.32% was found in the urine. amazonaws.com Of the radioactivity in the urine, a small fraction was identified as 25-Desacetyl Rifaximin. amazonaws.com The use of this compound in preclinical animal studies allows for similar precise quantification, helping to establish the pharmacokinetic profile in different species.
Assessment of Metabolite Formation and Clearance in In Vitro Systems
In vitro systems, such as human liver microsomes and hepatocytes, are utilized to assess the rate of metabolite formation and subsequent clearance. In these assays, the disappearance of the parent drug (Rifaximin) and the appearance of the metabolite (25-Desacetyl Rifaximin) are measured over time. This compound is crucial for generating standard curves for the accurate quantification of the metabolite.
Studies with human liver microsomes have confirmed that CYP3A4 is the primary enzyme responsible for the metabolism of the small fraction of Rifaximin that is absorbed. nih.gov In vitro metabolism studies using hepatocytes from various species, including humans, have shown that after a 24-hour incubation, the major component remains unchanged Rifaximin. nih.gov In human hepatocytes, 25-desacetyl-rifaximin was identified as the major metabolite, accounting for approximately 7% of the metabolic products. nih.gov
Interactive Data Table: In Vitro Metabolism of Rifaximin in Human Hepatocytes
| Compound | Percentage of Total Radioactivity at 24h |
| Rifaximin | >90% |
| 25-Desacetyl Rifaximin | ~7% |
| Other Metabolites | <3% |
Note: This table represents typical findings from in vitro human hepatocyte studies.
Environmental Fate and Contaminant Surveillance
The development of sensitive analytical methods using this compound as an internal standard can, however, be applied to environmental monitoring to detect and quantify trace amounts of Rifaximin and its primary metabolite in environmental samples, such as wastewater and soil, should the need for such surveillance arise.
Future Directions and Emerging Research Horizons
Advancement in Deuteration Chemistry for Targeted Labeling
The synthesis of deuterated compounds like Desacetyl Rifaximin-d6 relies on the precise incorporation of deuterium (B1214612) atoms into a molecule. acs.org Historically, this involved multi-step syntheses starting from commercially available deuterated precursors. researchgate.net However, recent breakthroughs in deuteration chemistry are enabling more efficient and site-selective labeling of complex molecules at later stages of synthesis. acs.orgresearchgate.net
Modern methods such as transition-metal-catalyzed hydrogen isotope exchange (HIE) offer powerful tools for direct C-H activation, allowing deuterium to be installed with high precision. acs.orgprinceton.edu For a structurally complex molecule like Desacetyl Rifaximin (B1679331), these advanced techniques could offer significant advantages. For instance, photoredox-mediated protocols using readily available deuterium sources like deuterated water (D₂O) can selectively install deuterium at specific positions, such as those adjacent to amino groups. princeton.edu Such targeted labeling is crucial for creating internal standards for quantitative mass spectrometry and for mechanistic studies of drug metabolism. acs.org
The development of biocatalytic methods, using enzymes to perform enantioselective deuteration, represents another promising frontier. researchgate.net These enzymatic approaches could facilitate the creation of chiral-specific deuterated standards, which are invaluable for studying the stereoselective metabolism of parent drugs.
Table 1: Comparison of Deuteration Methodologies
| Methodology | Description | Key Advantages | Applicability to this compound |
|---|---|---|---|
| Stepwise Synthesis | Traditional approach involving building the molecule from deuterated starting materials. researchgate.net | High level of deuterium incorporation. | Can be complex and time-consuming for intricate structures. |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a pre-formed molecule, often using metal catalysts. acs.org | Late-stage functionalization, fewer synthetic steps. acs.org | Enables precise, site-selective labeling to probe specific metabolic "soft spots". nih.gov |
| Photoredox Catalysis | Uses light and a photocatalyst to mediate the deuteration reaction. princeton.edu | Mild reaction conditions, high selectivity for certain functional groups. princeton.edu | Useful for targeted labeling at positions like α-amino C-H bonds. |
| Biocatalysis | Employs enzymes to catalyze the incorporation of deuterium. researchgate.net | High enantioselectivity, environmentally friendly. | Could be used to create stereospecifically labeled standards. |
Integration with Multi-Omics Approaches in Pre-clinical Metabolism
The study of drug metabolism is rapidly evolving from single-endpoint analyses to integrative, systems-level investigations. nih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the biological response to a drug. nih.gov In this context, stable isotope-labeled compounds like this compound are indispensable tools. nih.govacs.org
By using this compound as an internal standard, researchers can achieve accurate and absolute quantification of the metabolite in complex biological matrices. nih.gov This is a critical component of metabolomics, which aims to measure the dynamic profile of all small-molecule metabolites. creative-proteomics.com The integration of quantitative metabolomics data with proteomic and transcriptomic data can reveal how the metabolism of Rifaximin influences protein expression and gene regulation, and vice-versa. nih.gov
Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that uses labeled compounds to trace the flow of atoms through metabolic pathways. creative-proteomics.com Administering a deuterated parent drug and using this compound as a standard would allow researchers to precisely track the formation and subsequent transformation of this metabolite in preclinical models. This provides a dynamic view of metabolic fluxes, which is a significant leap from the static "snapshot" provided by traditional metabolomics. creative-proteomics.com Such studies can elucidate novel metabolic pathways and identify key enzymes and regulatory networks involved in the drug's disposition. biosyn.commedrxiv.org
Development of Automated and High-Throughput Analytical Platforms for Labeled Compounds
The increasing demand for metabolic and pharmacokinetic data in early-stage drug development has driven the need for faster and more efficient analytical methods. bmglabtech.com Automated and high-throughput screening (HTS) platforms are becoming essential for handling the large number of samples generated in preclinical studies. nih.gov These platforms typically leverage robotic liquid handling systems integrated with highly sensitive analytical instrumentation, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The development of such platforms specifically for labeled compounds like this compound is a key area of future research. The goal is to create systems capable of rapid sample preparation, analysis, and data processing. nih.gov For instance, methods based on desorption electrospray ionization (DESI) can achieve throughputs of more than one sample per second with minimal sample preparation. nih.gov
Software and data analysis platforms are also crucial components. bmglabtech.com Advanced computational tools are being developed to automate the analysis of data from labeled compounds, allowing for the rapid identification and quantification of metabolites across thousands of samples. acs.org This integration of robotics, advanced mass spectrometry, and automated data analysis will enable comprehensive metabolic profiling of drug candidates in a fraction of the time required by traditional methods. nih.govyoutube.com
Table 2: Key Components of High-Throughput Platforms for Labeled Compound Analysis
| Component | Function | Advancement |
|---|---|---|
| Automated Liquid Handling | Precise and rapid dispensing of samples, standards, and reagents. nih.gov | Miniaturization of assays, increasing the number of samples per plate. bmglabtech.com |
| Mass Spectrometry (MS) | Detection and quantification of the labeled compound and its metabolites. nih.gov | Higher sensitivity and resolution, enabling detection of low-abundance species. nih.gov |
| Chromatography | Separation of analytes before MS analysis. nih.gov | Ultra-high-performance liquid chromatography (UHPLC) for faster separation times. |
| Data Analysis Software | Automated peak integration, quantification, and visualization of results. bmglabtech.com | Integration with machine learning algorithms for pattern recognition and biomarker discovery. nih.gov |
Expanded Applications in Mechanistic Environmental Toxicology Studies
The fate of pharmaceuticals in the environment is a growing area of concern. Stable isotope-labeled compounds are powerful tools for tracing the presence and transformation of active pharmaceutical ingredients (APIs) and their metabolites in environmental systems. researchgate.net this compound can serve as a valuable tracer to investigate the environmental toxicology of Rifaximin and its metabolites.
By "spiking" environmental samples (e.g., water, soil, or sediment) with the parent drug and using this compound as an internal standard, researchers can accurately quantify the rate of degradation and identify transformation products. This approach, known as isotope dilution analysis, overcomes matrix effects that can interfere with quantification in complex environmental samples. tandfonline.com
Furthermore, introducing the deuterated standard into model ecosystems (e.g., aquatic mesocosms) allows for detailed mechanistic studies. researchgate.net Researchers can track the uptake, metabolism, and excretion of the compound in various organisms, from microorganisms to fish. nih.govresearchgate.net This helps to build a comprehensive picture of the compound's bioaccumulation potential and its effects on non-target species. Such studies are essential for conducting accurate environmental risk assessments and understanding the potential impact of pharmaceutical residues on ecosystem health. The use of stable, non-radioactive isotopes like deuterium is particularly advantageous for these long-term studies as it avoids the complications associated with radioactive tracers. researchgate.net
Q & A
Q. What is the structural characterization of Desacetyl Rifaximin-d6, and how does isotopic labeling impact its analytical detection?
this compound is a deuterated derivative of Rifaximin, where six hydrogen atoms are replaced with deuterium. The molecular formula of Rifaximin is C₄₃H₅₁N₃O₁₁ (), and isotopic labeling enhances its utility as an internal standard in mass spectrometry (MS)-based assays. Deuterium incorporation reduces signal overlap with non-deuterated analogs, improving quantification accuracy in pharmacokinetic or metabolic studies. Researchers should verify labeling efficiency via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium positions and purity ( ).
Q. What is the mechanism of action of this compound against bacterial RNA synthesis?
Like Rifaximin, this compound binds to the β-subunit of bacterial DNA-dependent RNA polymerase, inhibiting transcription initiation. It exhibits higher potency against Gram-positive bacteria (MIC: 0.03–5 µg/mL) compared to Gram-negative strains (MIC: 8–50 µg/mL) due to differences in cell wall permeability ( ). Researchers should validate its activity using broth microdilution assays under anaerobic conditions, as oxygen sensitivity may affect results ().
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?
Stability studies should simulate physiological environments (e.g., gastric pH, intestinal enzymes) using HPLC or LC-MS to monitor degradation. Key steps:
- pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours.
- Thermal stability : Expose to temperatures from 4°C to 40°C and analyze degradation kinetics.
- Enzymatic resistance : Test susceptibility to esterases or cytochrome P450 enzymes in liver microsomes. Deuterium’s kinetic isotope effect may alter degradation rates compared to non-deuterated Rifaximin, requiring parallel controls ( ).
Q. How can discrepancies in reported MIC values for this compound across studies be systematically analyzed?
Discrepancies often arise from methodological variability. To resolve this:
- Standardize protocols : Follow CLSI guidelines for broth microdilution, using reference strains (e.g., E. coli ATCC 25922) ( ).
- Control variables : Document oxygen levels, inoculum size, and solvent composition (e.g., DMSO concentration).
- Cross-validate : Compare results with non-deuterated Rifaximin to isolate isotopic effects. Statistical tools like Bland-Altman plots can quantify inter-laboratory variability ( ).
Q. What methodological considerations are critical when tracking this compound metabolites in in vitro models?
Metabolite profiling requires:
- Sample preparation : Use solid-phase extraction (SPE) to isolate metabolites from biological matrices.
- Detection : LC-HRMS with electrospray ionization (ESI+) to distinguish deuterated metabolites from endogenous compounds.
- Internal standards : Co-administer non-deuterated Rifaximin to differentiate between enzymatic deacetylation and isotopic exchange. Metabolic pathways should be cross-referenced with databases like HMDB or METLIN, followed by in silico docking to predict metabolite binding affinities ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
